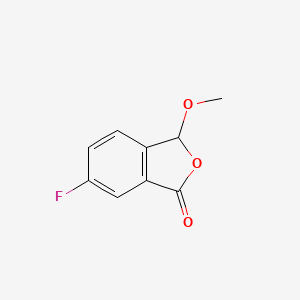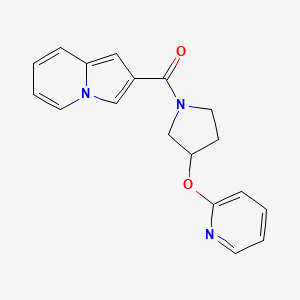
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential in scientific research.
Scientific Research Applications
Structural and Molecular Studies
- Molecular Structure Analysis : A study by Kloubert et al. (2012) describes the methylation of a related compound, leading to the formation of a yellow compound with specific structural features, such as dihedral angles and bond lengths between different rings in the molecule (Kloubert et al., 2012).
- Synthesis and Structural Features : Katzsch et al. (2019) report on the synthesis of 9-(pyrid-2-yl)indolizine-1-one, revealing its molecular structure and potential as a model for future drug design (Katzsch et al., 2019).
Synthesis Methods and Catalysis
- Platinum-Catalyzed Synthesis : Smith et al. (2007) demonstrate a method using Pt(II)-catalyzed cycloisomerization for the efficient synthesis of indolizines, pyrrolones, and indolizinones, highlighting the ease of obtaining these heterocycles from readily available substrates (Smith et al., 2007).
- Iron-Catalyzed Formation : Yavari et al. (2016) describe an FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of indolizine derivatives, showcasing a method for the one-pot synthesis of complex molecules (Yavari et al., 2016).
Chemical Properties and Reactions
- Autoxidation Studies : Bhattacharya et al. (2001) explore the autoxidation of indolizine derivatives, providing insight into the reaction mechanisms and the formation of various oxidation products (Bhattacharya et al., 2001).
- Photooxygenation Reactions : Li et al. (2004) investigate the photooxygenation of indolizines, revealing different reaction pathways and mechanisms influenced by substituents and solvent conditions (Li et al., 2004).
Potential Pharmaceutical Applications
- Antitumor Activity : Nguyen et al. (1990) report on the synthesis and antitumor activity of certain indolizine derivatives, identifying them as a promising class of antineoplastic agents (Nguyen et al., 1990).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Imidazole Containing Compounds
Imidazole is a heterocyclic moiety that is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCLDFSCQIVNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


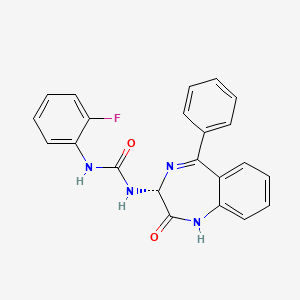

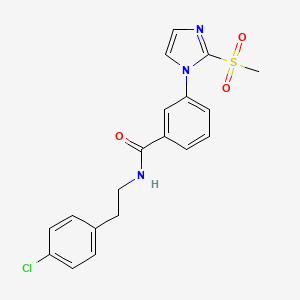


![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)
![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)
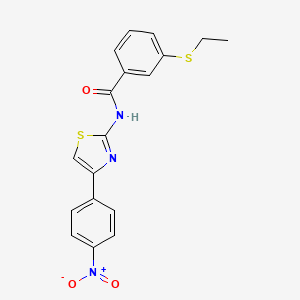
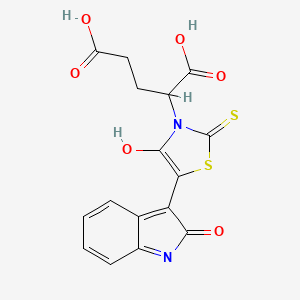
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)

